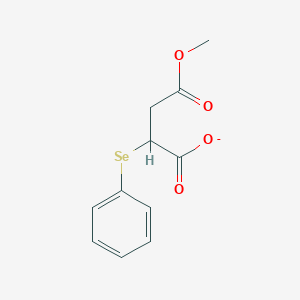![molecular formula C26H21N4P B12530543 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine CAS No. 847797-61-9](/img/structure/B12530543.png)
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is a complex organic compound that features a quinoxaline core linked to a triphenylphosphoranylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine typically involves the reaction of quinoxalin-2-amine with triphenylphosphine and an appropriate oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or toluene, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety protocols to handle the reagents and by-products.
化学反応の分析
Types of Reactions
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine-functionalized quinoxalines.
科学的研究の応用
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine exerts its effects involves its interaction with specific molecular targets. The triphenylphosphoranylidene group can act as a ligand, binding to metal ions or other active sites in enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-[(Triphenyl-lambda~5~-phosphanylidene)amino]-1H-inden-1-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)butan-2-one
- 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione
Uniqueness
3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine is unique due to its quinoxaline core, which imparts specific electronic and steric properties. This makes it distinct from other triphenylphosphoranylidene compounds, which may have different core structures and, consequently, different reactivity and applications.
特性
CAS番号 |
847797-61-9 |
|---|---|
分子式 |
C26H21N4P |
分子量 |
420.4 g/mol |
IUPAC名 |
3-[(triphenyl-λ5-phosphanylidene)amino]quinoxalin-2-amine |
InChI |
InChI=1S/C26H21N4P/c27-25-26(29-24-19-11-10-18-23(24)28-25)30-31(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H2,27,28) |
InChIキー |
GOFGFZBRDAHSGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=NC2=NC3=CC=CC=C3N=C2N)(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



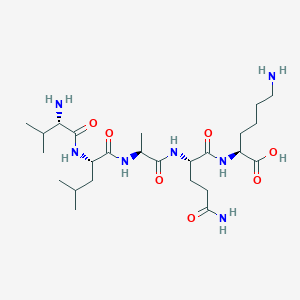

![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
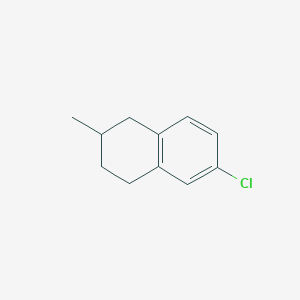
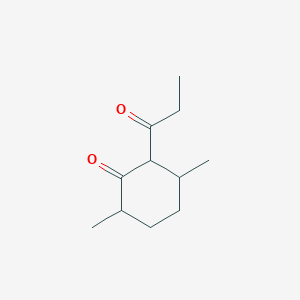
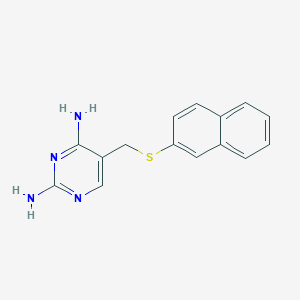
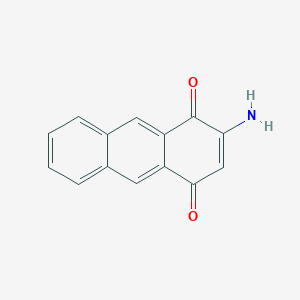
![1H-Azireno[2,3,1-ij]quinoline](/img/structure/B12530509.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
![4-[(6-Phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)methyl]phenol](/img/structure/B12530525.png)
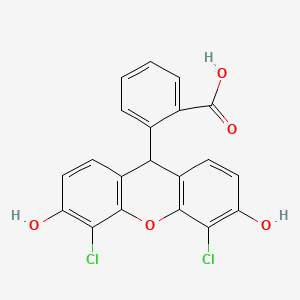
![3-[(Pentan-3-yl)oxy]aniline](/img/structure/B12530532.png)
